Ethyl 2-[(pyridin-4-ylcarbonyl)amino]-1,3-thiazole-4-carboxylate
Description
Ethyl 2-[(pyridin-4-ylcarbonyl)amino]-1,3-thiazole-4-carboxylate is a thiazole derivative characterized by a pyridine-4-carbonyl substituent at the 2-amino position of the thiazole ring and an ethyl ester group at the 4-carboxylate position. Thiazoles are heterocyclic compounds with a five-membered ring containing sulfur and nitrogen, widely studied for their diverse biological activities, including antimicrobial, anticancer, and enzyme inhibitory properties. The pyridin-4-ylcarbonyl moiety in this compound may enhance its binding affinity to biological targets, such as kinases or receptors, due to the planar aromatic structure and hydrogen-bonding capabilities of the pyridine ring .
The synthesis of such compounds typically involves condensation reactions between ethyl 2-aminothiazole-4-carboxylate and acylating agents (e.g., pyridine-4-carbonyl chloride) under reflux conditions in polar aprotic solvents like ethanol or THF, often catalyzed by mild acids such as glacial acetic acid .
Properties
Molecular Formula |
C12H11N3O3S |
|---|---|
Molecular Weight |
277.30 g/mol |
IUPAC Name |
ethyl 2-(pyridine-4-carbonylamino)-1,3-thiazole-4-carboxylate |
InChI |
InChI=1S/C12H11N3O3S/c1-2-18-11(17)9-7-19-12(14-9)15-10(16)8-3-5-13-6-4-8/h3-7H,2H2,1H3,(H,14,15,16) |
InChI Key |
JEKGBJNVFFHBIG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CSC(=N1)NC(=O)C2=CC=NC=C2 |
Origin of Product |
United States |
Preparation Methods
Oxidation of Dihalomethylthiazoles
The US3274207A patent details a scalable oxidation process using nitric acid (HNO₃) and sulfuric acid (H₂SO₄) to convert dihalomethylthiazoles (IV) to thiazole aldehydes (V), followed by oxidation to carboxylic acids (III). Key conditions include:
-
Temperature : 65–90°C for 3–5 hours.
-
Acid ratio : 0.1–3 moles H₂SO₄ per mole HNO₃.
-
Workup : Adjusting the pH to 1.5–2.5 precipitates the carboxylic acid with >85% yield.
This method avoids thermal decomposition by maintaining moderate temperatures and leverages the synergistic oxidative power of the acid mixture. Industrial applications favor continuous flow reactors to enhance reproducibility.
Hydrolysis and Cyclization of Thiourea Derivatives
Alternative routes involve cyclizing thiourea derivatives with α-bromoacetate esters. For example, reacting 4-aminopyridine with ethyl 2-bromoacetate forms an intermediate that cyclizes with thiourea in ethanol under reflux. While less common industrially, this method achieves 70–80% yields in laboratory settings.
Formation of the Pyridin-4-ylcarbonylamino Group
Introducing the pyridin-4-ylcarbonylamino group requires coupling the thiazole-carboxylic acid with a pyridine-containing amine. The WO2007052882A1 patent highlights two approaches:
Acid Halogenation and Active Ester Methods
Converting the carboxylic acid to an acid chloride (e.g., using thionyl chloride) enables nucleophilic acyl substitution with pyridin-4-amine. However, this method risks over-chlorination and requires strict anhydrous conditions.
Ethylchloroformate-Mediated Anhydride Formation
A more efficient method involves forming a mixed anhydride with ethylchloroformate:
-
Anhydride synthesis : React 2-(pyridin-4-yl)-1,3-thiazole-4-carboxylic acid with ethylchloroformate (1:1.1 molar ratio) in tetrahydrofuran (THF) and triethylamine (Et₃N).
-
Amide coupling : Add pyridin-4-amine to the anhydride in dimethylformamide (DMF) at room temperature for 3 hours, achieving 70% yield.
Critical parameters :
-
Solvent : THF or DMF ensures solubility.
-
Stoichiometry : Excess ethylchloroformate (>1.3 equiv) complicates purification.
Final Esterification to Ethyl 2-[(Pyridin-4-ylcarbonyl)amino]-1,3-thiazole-4-carboxylate
Esterification of the carboxylic acid intermediate is typically achieved via Fischer esterification or alkylation:
Fischer Esterification
Heating the acid with excess ethanol and catalytic H₂SO₄ under reflux for 12–24 hours provides the ethyl ester. However, this method suffers from equilibrium limitations, requiring azeotropic removal of water.
Alkylation with Ethyl Bromide
A higher-yielding alternative involves reacting the acid’s sodium salt with ethyl bromide in DMF at 60°C for 6 hours. Yields exceed 90% with minimal side products.
Optimization and Industrial Scale-Up Considerations
| Parameter | Laboratory Scale | Industrial Scale |
|---|---|---|
| Reactor Type | Batch flask | Continuous flow reactor |
| Temperature Control | Oil bath | Automated jacketed systems |
| Yield | 70–85% | 80–90% |
| Purification | Column chromatography | Crystallization |
Industrial production prioritizes:
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[(pyridin-4-ylcarbonyl)amino]-1,3-thiazole-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ester group, using reagents like sodium methoxide (NaOCH3).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium methoxide (NaOCH3) in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted esters or amides.
Scientific Research Applications
Ethyl 2-[(pyridin-4-ylcarbonyl)amino]-1,3-thiazole-4-carboxylate has been studied for its various biological activities:
Antimicrobial Properties
Research has demonstrated that compounds similar to ethyl 2-[(pyridin-4-ylcarbonyl)amino]-1,3-thiazole derivatives exhibit antimicrobial activity against a range of pathogens. For instance:
- Study Findings: A series of thiazole derivatives showed promising antibacterial activity against strains such as Bacillus subtilis and Escherichia coli .
Anticancer Potential
The compound's structural features suggest potential anticancer properties. Similar thiazole-based compounds have been investigated for their ability to inhibit cancer cell proliferation by targeting specific enzymes involved in tumor growth.
Enzyme Inhibition
Research indicates that thiazole derivatives can act as enzyme inhibitors, affecting metabolic pathways in pathogens or cancer cells. This mechanism is crucial for developing therapeutic agents targeting specific diseases.
Case Studies and Research Findings
- Antimicrobial Study:
- Therapeutic Applications:
- Synthesis Optimization:
Comparative Analysis of Thiazole Derivatives
| Compound Name | Biological Activity | Notable Findings |
|---|---|---|
| Ethyl 2-(N-(substituted phenyl)sulfamoyl)thiazole | Antimicrobial | Effective against Bacillus subtilis |
| Ethyl 2-(pyridin-4-ylcarbonyl)amino-thiazole | Anticancer | Potential enzyme inhibitor with selective action |
| Ethyl 2-amino-thiazole derivatives | Antimicrobial | Broad-spectrum activity against various pathogens |
Mechanism of Action
The mechanism of action of Ethyl 2-[(pyridin-4-ylcarbonyl)amino]-1,3-thiazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its bioactive effects. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, thereby exhibiting antimicrobial or anticancer properties.
Comparison with Similar Compounds
Comparison with Similar Compounds
Key Observations
Reactivity and Functionalization: Electron-withdrawing groups (e.g., sulfonamides ) require harsher bases (e.g., NaH) for substitution, while electron-donating groups (e.g., acetyl ) are introduced via milder oxidative conditions. Bulky substituents (e.g., morpholino ) may necessitate longer reaction times or elevated temperatures due to steric hindrance.
Physical Properties: Pyridin-4-ylcarbonyl and phenylsulfonamido derivatives exhibit higher polar surface areas (PSA > 90 Ų) compared to alkyl-substituted analogs (PSA ~50–70 Ų), influencing solubility and bioavailability . Melting points correlate with crystallinity; morpholino and cyclopropylamino derivatives show higher MPs (88–90°C) due to hydrogen-bonding capabilities .
Biological Relevance :
Biological Activity
Ethyl 2-[(pyridin-4-ylcarbonyl)amino]-1,3-thiazole-4-carboxylate (CAS Number: 1282126-01-5) is a compound belonging to the thiazole family, which has garnered attention for its potential biological activities. This article delves into the synthesis, biological evaluation, and mechanisms of action associated with this compound, drawing from diverse sources to provide a comprehensive overview.
Synthesis
The synthesis of this compound typically involves reactions such as the Hantzsch reaction, which is a well-established method for preparing thiazole derivatives. This method combines α-haloketones with thiourea derivatives in polar solvents to yield the desired products. The structural characteristics of this compound are critical for its biological activity, particularly the pyridine and thiazole moieties that contribute to its pharmacological properties .
Antimicrobial Properties
Research indicates that thiazole derivatives exhibit significant antimicrobial activity. This compound has been evaluated for its efficacy against various bacterial strains. A study highlighted that related thiazole compounds demonstrated promising results against Mycobacterium abscessus, suggesting that modifications in the thiazole structure can enhance antibacterial effectiveness .
Enzyme Inhibition
Thiazole compounds are also recognized for their ability to inhibit key enzymes involved in various diseases. For instance, certain derivatives have shown inhibition of acetylcholinesterase (AChE), an enzyme linked to Alzheimer's disease. Compounds with similar structures have demonstrated IC50 values in the low micromolar range, indicating strong inhibitory potential. While specific data for this compound is limited, its structural analogs suggest a potential for similar activity .
Cytokine Modulation
Moreover, thiazole derivatives have been implicated in modulating cytokine production through pathways involving p38 MAP kinase inhibition and adenosine receptor antagonism. These activities are particularly relevant in treating inflammatory and autoimmune conditions. The compound's ability to influence these pathways could position it as a candidate for further therapeutic development .
Case Studies and Research Findings
A comparative analysis of various thiazole derivatives reveals that structural modifications significantly impact biological activity. For example:
These findings underscore the importance of further investigations into this compound to elucidate its specific biological activities and therapeutic potentials.
Q & A
Q. Q1: What are the optimal synthetic routes for Ethyl 2-[(pyridin-4-ylcarbonyl)amino]-1,3-thiazole-4-carboxylate, and how can reaction conditions be tailored to improve yield?
Methodology:
- Key Steps :
- Thiazole Core Formation : React ethyl 2-aminothiazole-4-carboxylate with pyridin-4-ylcarbonyl chloride under anhydrous conditions. Use a base like triethylamine to neutralize HCl byproducts.
- Coupling Reaction : Employ carbodiimide coupling agents (e.g., EDC or DCC) to facilitate amide bond formation. Optimize solvent polarity (e.g., DMF or THF) to enhance solubility of intermediates .
- Reaction Monitoring : Track progress via TLC (silica gel, ethyl acetate/hexane 3:7) and confirm completion with LC-MS or -NMR.
- Yield Optimization :
- Use high-purity reagents and inert atmosphere (N/Ar) to prevent side reactions.
- Adjust temperature (typically 0–60°C) to balance reaction rate and decomposition risks.
- Purification : Column chromatography (silica gel, gradient elution) or recrystallization (ethanol/water) to isolate the product .
Structural Characterization
Q. Q2: Which spectroscopic and crystallographic techniques are most effective for confirming the structure of this compound?
Methodology:
- Spectroscopy :
- Crystallography :
Biological Activity Profiling
Q. Q3: How can researchers design experiments to evaluate the antimicrobial potential of this compound?
Methodology:
- In Vitro Assays :
- MIC Determination : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using broth microdilution (CLSI guidelines). Include positive controls (e.g., ciprofloxacin) .
- Time-Kill Studies : Assess bactericidal kinetics at 2× MIC over 24 hours.
- Mechanistic Studies :
- Enzyme Inhibition : Screen against bacterial enoyl-ACP reductase or dihydrofolate reductase via spectrophotometric assays.
- Molecular Docking : Use AutoDock Vina to predict binding to target enzymes (PDB: 1NHI, 3FRB) .
Computational Modeling
Q. Q4: What computational strategies are recommended for predicting the compound’s interaction with biological targets?
Methodology:
- Docking Workflow :
- Protein Preparation : Retrieve target structures (e.g., kinases, proteases) from PDB. Remove water, add hydrogens, and assign charges (AMBER/CHARMM).
- Ligand Preparation : Generate 3D conformers of the compound using Open Babel. Optimize geometry with DFT (B3LYP/6-31G*).
- Docking : Use GROMACS or Schrödinger Suite for flexible docking. Validate with RMSD clustering (<2.0 Å).
- MD Simulations : Run 100 ns simulations in explicit solvent to assess binding stability .
Crystallographic Challenges
Q. Q5: How can researchers resolve discrepancies in crystallographic data, such as unexpected hydrogen-bonding patterns?
Methodology:
- Data Collection : Use synchrotron radiation (λ = 0.7–1.0 Å) for high-resolution data (<0.8 Å).
- Refinement : Apply SHELXL with restraints for disordered regions. Validate with R (<5% difference from R) .
- Hydrogen Bond Analysis : Use Mercury to map interactions. Compare with Etter’s graph-set notation (e.g., motifs) to identify packing anomalies .
Structure-Activity Relationship (SAR) Studies
Q. Q6: What strategies are effective for modifying the compound’s structure to enhance bioactivity?
Methodology:
- Derivatization :
- Pyridine Substitution : Introduce electron-withdrawing groups (e.g., –CF) at the 3-position to increase electrophilicity.
- Ester Hydrolysis : Convert ethyl ester to carboxylic acid for improved solubility (e.g., NaOH/EtOH reflux).
- SAR Analysis :
- In Silico Screening : Generate analogs with RDKit. Prioritize candidates with lower LogP (<3) and higher polar surface area (>80 Ų).
- Biological Testing : Compare IC values of analogs against target enzymes .
Stability and Degradation
Q. Q7: How should researchers assess the compound’s stability under varying storage and experimental conditions?
Methodology:
- Accelerated Stability Testing :
- Solution Stability : Test in PBS (pH 7.4) and DMSO. Use -NMR to detect hydrolysis (ester → carboxylic acid) .
Advanced Applications
Q. Q8: What novel research avenues exist for this compound beyond antimicrobial studies?
Methodology:
- Anticancer Screening : Test against NCI-60 cell lines. Use MTT assays and flow cytometry (apoptosis markers: Annexin V/PI) .
- Materials Science :
- Green Chemistry : Optimize synthesis using microwave irradiation (reduced reaction time) or biocatalysts (e.g., lipases for esterification) .
Tables
Table 1: Comparative Reactivity of Analogous Thiazole Derivatives
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
